4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-22(2)14-9-7-12(8-10-14)16(23)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(3,24)25/h4-11H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJPECSYTMYHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methanesulfonylphenyl Group:
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, typically using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Biological Activity
4-(Dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a dimethylamino group and an oxadiazole moiety which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O6S |
| Molecular Weight | 385.40 g/mol |
| CAS Number | 886908-14-1 |
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial as COX-2 is associated with inflammatory processes. By blocking COX-2, the compound may reduce inflammation and pain associated with various conditions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can contribute to cellular damage and various diseases.
Antimicrobial Properties
The compound has shown promising results in antibacterial assays. Studies demonstrate its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anti-inflammatory Effects : In a study involving animal models of inflammation, administration of the compound resulted in reduced edema and pain response compared to control groups. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.
- Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
In Vivo Studies
Animal studies have corroborated in vitro findings, showing that treatment with the compound significantly reduces tumor size in xenograft models. These results support further investigation into its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| 2,4-Dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Anti-inflammatory |
| N-(4-Methylsulfonylphenyl)-2-benzothiazole | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Comparisons
- Substituents on Benzamide: Electron-Withdrawing Groups (EWG): The target compound’s methanesulfonyl group is more electron-withdrawing than LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl. This may enhance binding to enzymes like hCA II or thioredoxin reductase . Electron-Donating Groups (EDG): The dimethylamino group (EDG) contrasts with LMM5’s 4-methoxybenzyl (moderate EDG) and Compound 22’s methoxy group. EDGs can improve solubility but may reduce target affinity .
- Oxadiazole Ring Substitutions: Aromatic vs. Steric Effects: Bulky substituents (e.g., LMM5’s 4-methoxybenzyl) may hinder enzyme access compared to the target’s mesylphenyl group .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group may enhance aqueous solubility compared to LMM11’s hydrophobic cyclohexyl group .
- Metabolic Stability : Methanesulfonyl groups are less prone to oxidation than ethylthio (Compound 6a) or furan (LMM11), suggesting improved metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
